[4-(Naphthalen-1-ylmethoxy)phenyl]methanol
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Overview
Description
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of a naphthalene ring attached to a phenylmethanol group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Naphthalen-1-ylmethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-bromomethylnaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(naphthalen-1-ylmethoxy)benzaldehyde or 4-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: Formation of 4-(naphthalen-1-ylmethoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid aromatic structure.
Mechanism of Action
The mechanism of action of [4-(Naphthalen-1-ylmethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-ylmethoxy)benzaldehyde
- 4-(Naphthalen-1-ylmethoxy)benzoic acid
- 4-(Naphthalen-1-ylmethoxy)phenylmethane
Uniqueness
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol is unique due to its specific combination of a naphthalene ring and a phenylmethanol group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKDUYVEUCZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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